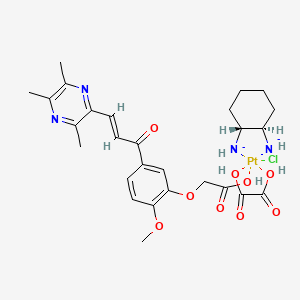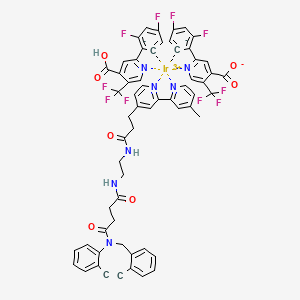
DBCO Ir catayst
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “dibenzocyclooctyne iridium catalyst” is an iridium-based catalyst labeled with dibenzocyclooctyne. This compound is known for its application in copper-free click chemistry, which is a type of bioorthogonal reaction that allows for the specific and rapid conjugation of molecules under mild conditions without the need for toxic copper catalysts .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzocyclooctyne iridium catalyst typically involves the conjugation of dibenzocyclooctyne to an iridium complex. This process can be achieved through various synthetic routes, including the use of strain-promoted azide-alkyne cycloaddition reactions. The reaction conditions often involve mild temperatures and aqueous environments to ensure the stability of the catalyst .
Industrial Production Methods
Industrial production of dibenzocyclooctyne iridium catalyst may involve large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to maintain the high standards required for scientific research applications .
化学反应分析
Types of Reactions
Dibenzocyclooctyne iridium catalyst primarily undergoes bioorthogonal reactions, specifically strain-promoted azide-alkyne cycloaddition. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for various biological and chemical applications .
Common Reagents and Conditions
The common reagents used in reactions involving dibenzocyclooctyne iridium catalyst include azides and alkynes. The reaction conditions are typically mild, often conducted at room temperature in aqueous environments to ensure the stability and activity of the catalyst .
Major Products Formed
The major products formed from reactions involving dibenzocyclooctyne iridium catalyst are stable triazole linkages. These products are highly stable and can be used in various applications, including drug delivery, molecular imaging, and bioconjugation .
科学研究应用
Dibenzocyclooctyne iridium catalyst has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules through bioorthogonal reactions.
Biology: Facilitates the labeling and tracking of biomolecules in live cells.
Medicine: Applied in drug delivery systems and molecular imaging techniques.
Industry: Utilized in the development of advanced materials and nanotechnology.
作用机制
The mechanism of action of dibenzocyclooctyne iridium catalyst involves the strain-promoted azide-alkyne cycloaddition reaction. This reaction occurs through the interaction of the strained alkyne group in dibenzocyclooctyne with an azide group, forming a stable triazole linkage. The iridium center in the catalyst enhances the reaction rate and specificity, making it highly efficient for bioorthogonal applications .
相似化合物的比较
Similar Compounds
Cyclooctyne-based Catalysts: Similar to dibenzocyclooctyne iridium catalyst but may lack the iridium center, affecting their efficiency and specificity.
Copper-based Click Catalysts: Require copper as a catalyst, which can be toxic and less suitable for biological applications.
Other Bioorthogonal Catalysts: Include various metal-free catalysts that may not offer the same level of efficiency and specificity as dibenzocyclooctyne iridium catalyst.
Uniqueness
The uniqueness of dibenzocyclooctyne iridium catalyst lies in its ability to perform rapid and specific bioorthogonal reactions under mild conditions without the need for toxic copper catalysts. This makes it highly suitable for a wide range of applications in chemistry, biology, medicine, and industry .
属性
分子式 |
C61H42F10IrN7O7 |
|---|---|
分子量 |
1367.2 g/mol |
IUPAC 名称 |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[3-[2-(4-methylpyridin-2-yl)pyridin-4-yl]propanoylamino]ethyl]-4-oxobutanamide;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine-4-carboxylate;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine-4-carboxylic acid;iridium(3+) |
InChI |
InChI=1S/C35H33N5O3.2C13H5F5NO2.Ir/c1-25-16-18-36-30(22-25)31-23-26(17-19-37-31)10-13-33(41)38-20-21-39-34(42)14-15-35(43)40-24-29-8-3-2-6-27(29)11-12-28-7-4-5-9-32(28)40;2*14-6-1-2-7(10(15)3-6)11-4-8(12(20)21)9(5-19-11)13(16,17)18;/h2-9,16-19,22-23H,10,13-15,20-21,24H2,1H3,(H,38,41)(H,39,42);2*1,3-5H,(H,20,21);/q;2*-1;+3/p-1 |
InChI 键 |
ATVLLOMWKVEGFW-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC(=O)NCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53.C1=[C-]C(=C(C=C1F)F)C2=NC=C(C(=C2)C(=O)O)C(F)(F)F.C1=[C-]C(=C(C=C1F)F)C2=NC=C(C(=C2)C(=O)[O-])C(F)(F)F.[Ir+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



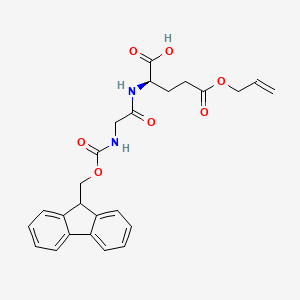
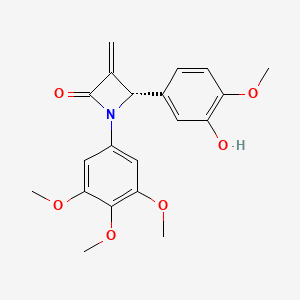
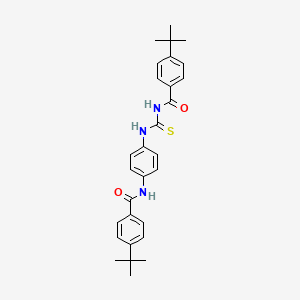
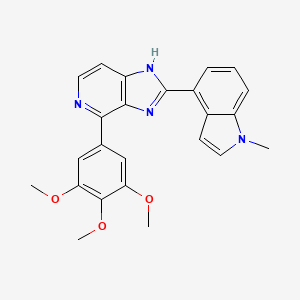
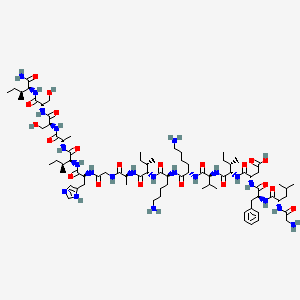
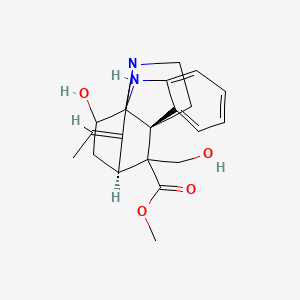
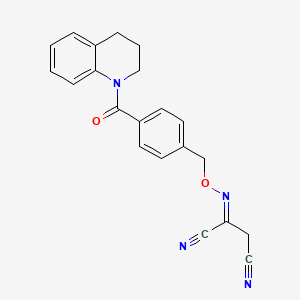



![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B12384982.png)

